molecular formula C19H22N2O5S B2975589 2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-48-1

2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2975589
CAS RN: 2034492-48-1
M. Wt: 390.45
InChI Key: MGHVTIDZFFZWNB-UHFFFAOYSA-N
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Description

2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
The exact mass of the compound 2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activity

Azetidinones and isoindole diones form the backbone of many pharmacologically active compounds. For example, the synthesis of substituted azetidinones derived from dimers of Apremilast highlights the interest in azetidinone scaffolds for their biological and pharmacological potencies (Y. Jagannadham et al., 2019). The structural motifs of sulfonamide rings, often included in these molecules, are crucial for their activity, underscoring the relevance of sulfonamide-containing compounds like the one .

Chemical Synthesis Techniques

Research into hexahydro-1H-isoindole-1,3(2H)-dione derivatives showcases innovative synthetic routes starting from 3-sulfolene, with applications in creating amino and triazole derivatives via nucleophilic epoxide opening (A. Tan et al., 2016). This indicates the compound's potential synthetic versatility and the possible routes for modifying its structure to explore different biological activities.

Applications in Drug Design and Medicinal Chemistry

Compounds featuring the isoindole-1,3-dione skeleton, similar to the compound of interest, are investigated for their roles in targeting various biological receptors and enzymes. For instance, N-(sulfonyloxy)phthalimides demonstrate potent inactivation of serine proteases, suggesting the utility of sulfonyl-containing compounds in enzyme inhibition (U. Neumann & M. Gütschow, 1994). Additionally, the modification of isoindole-1,3-dione derivatives to affect serotonin receptor affinity and inhibit Phosphodiesterase 10A (PDE10A) showcases their potential in developing antipsychotic treatments (A. Czopek et al., 2020).

Structural and Mechanistic Studies

Crystallographic and docking studies on related molecules, such as tetrazole derivatives, provide insights into the molecular interactions and binding orientations within target enzymes, informing the design of compounds with enhanced biological activity (B. J. Al-Hourani et al., 2015). This aspect is crucial for understanding how modifications to the compound's structure could improve its efficacy and specificity.

properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-12-7-8-16(26-2)17(9-12)27(24,25)20-10-13(11-20)21-18(22)14-5-3-4-6-15(14)19(21)23/h3-4,7-9,13-15H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHVTIDZFFZWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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